2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, an oxazole ring, and various substituents including bromophenoxy and chlorophenyl groups. The unique structure of this compound makes it of significant interest in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the condensation of appropriate aldehydes with 1,3-dicarbonyl compounds under acidic conditions.
Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via nucleophilic substitution reactions, where a bromophenol derivative reacts with an appropriate leaving group.
Formation of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the furan and oxazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitro group can produce corresponding amines.
Scientific Research Applications
2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent due to its unique structure and ability to interact with bacterial enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biological Studies: The compound is used in studies investigating the interaction of heterocyclic compounds with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death.
Receptor Binding: It may bind to specific receptors in biological systems, modulating their activity and leading to therapeutic effects.
Pathway Modulation: The compound can affect various signaling pathways, influencing cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- **2-{5-[(4-CHLOROPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-BROMOPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
- **2-{5-[(4-METHOXYPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-FLUOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
- **2-{5-[(4-NITROPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of 2-{5-[(4-BROMOPHENOXY)METHYL]FURAN-2-YL}-5-{[(2-CHLOROPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of both bromophenoxy and chlorophenyl groups enhances its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H15BrClN3O3 |
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Molecular Weight |
484.7 g/mol |
IUPAC Name |
2-[5-[(4-bromophenoxy)methyl]furan-2-yl]-5-[(2-chlorophenyl)methylamino]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H15BrClN3O3/c23-15-5-7-16(8-6-15)28-13-17-9-10-20(29-17)22-27-19(11-25)21(30-22)26-12-14-3-1-2-4-18(14)24/h1-10,26H,12-13H2 |
InChI Key |
RWATXMRKRXSLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Br)C#N)Cl |
Origin of Product |
United States |
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